(1H-indol-7-yl)thiourea
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Overview
Description
(1H-indol-7-yl)thiourea is an organic compound that belongs to the class of thiourea derivatives. It features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a thiourea group, which contains a sulfur atom double-bonded to a nitrogen atom. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-7-yl)thiourea typically involves the reaction of indole derivatives with thiourea. One common method is the condensation reaction between 1H-indole-7-carbaldehyde and thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1H-indol-7-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions such as controlled temperature and solvent choice.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of (1H-indol-7-yl)thiourea involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols and the oxidation of o-diphenols, thereby inhibiting melanin synthesis . The compound’s structure allows it to form stable complexes with metal ions, which can be crucial for its biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)thiourea
- N-(1H-indol-5-yl)thiourea
- N-(1H-indol-2-yl)thiourea
Uniqueness
(1H-indol-7-yl)thiourea is unique due to the position of the thiourea group on the indole ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For example, the 7-position on the indole ring may offer distinct steric and electronic environments compared to other positions, potentially leading to different binding affinities and inhibitory activities.
Properties
IUPAC Name |
1H-indol-7-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-9(13)12-7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H3,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLZXVMTKZBGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=S)N)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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